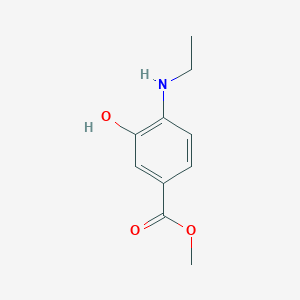Methyl 4-(Ethylamino)-3-hydroxybenzoate
CAS No.: 1820609-04-8
Cat. No.: VC2880581
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820609-04-8 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 4-(ethylamino)-3-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H13NO3/c1-3-11-8-5-4-7(6-9(8)12)10(13)14-2/h4-6,11-12H,3H2,1-2H3 |
| Standard InChI Key | ZRMXHPDUWHZVLT-UHFFFAOYSA-N |
| SMILES | CCNC1=C(C=C(C=C1)C(=O)OC)O |
| Canonical SMILES | CCNC1=C(C=C(C=C1)C(=O)OC)O |
Introduction
Chemical Identity and Structure
Molecular Composition
Methyl 4-(Ethylamino)-3-hydroxybenzoate is an organic compound that belongs to the family of substituted benzoate esters. Its molecular structure consists of a benzoic acid methyl ester backbone with two key functional groups: an ethylamino group at the para (4) position and a hydroxy group at the meta (3) position. This arrangement of functional groups distinguishes it from more common benzoate derivatives such as methyl 4-hydroxybenzoate (methyl paraben), which has a simpler structure with only a hydroxyl group at the para position .
Structural Comparison
Unlike methyl paraben, which is widely used as an antimicrobial preservative in foods, drugs, and cosmetics, Methyl 4-(Ethylamino)-3-hydroxybenzoate has additional functional groups that likely alter its chemical behavior and potential applications. The presence of both amino and hydroxyl groups suggests potential for hydrogen bonding and increased water solubility compared to simpler benzoate esters. The structural features of this compound place it in the category of aminohydroxybenzoates, which have been studied for various biological activities.
Physical and Chemical Properties
Predicted Properties
Based on its chemical structure, Methyl 4-(Ethylamino)-3-hydroxybenzoate would likely exhibit physical properties that reflect its functional groups. The table below presents estimated properties that can be inferred from similar compounds:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Appearance | Crystalline solid | Common for benzoate esters |
| Solubility | Partially soluble in water, soluble in organic solvents | Based on presence of polar groups and ester moiety |
| Melting Point | 110-140°C | Comparable to related benzoate derivatives |
| Molecular Weight | 195.22 g/mol | Calculated from molecular formula C₁₀H₁₃NO₃ |
Chemical Reactivity
The chemical reactivity of Methyl 4-(Ethylamino)-3-hydroxybenzoate is influenced by its functional groups. The ester group can undergo hydrolysis under acidic or basic conditions, while the hydroxyl group can participate in hydrogen bonding and potentially be deprotonated in basic solutions. The ethylamino group introduces potential for oxidation reactions and additional hydrogen bonding. These characteristics differentiate it from simpler compounds like methyl paraben, which primarily exhibits antimicrobial activity through its phenolic hydroxyl group .
Synthesis Methods
Comparable Synthetic Approaches
The synthesis of related benzoate derivatives often involves selective halogenation followed by substitution reactions. For example, the synthesis described for 4-amino-5-halogenated benzofuran-7-carboxylic acid in the available literature demonstrates the use of:
-
Esterification of starting materials (converting carboxylic acids to methyl esters)
-
Selective halogenation of aromatic rings
These general approaches might be adapted for the synthesis of Methyl 4-(Ethylamino)-3-hydroxybenzoate, although specific optimization would be required.
Chemical Analysis and Characterization
Analytical Methods
Characterization of Methyl 4-(Ethylamino)-3-hydroxybenzoate would typically employ standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Mass Spectrometry for molecular weight confirmation
-
Infrared Spectroscopy for functional group identification
These methods are commonly used for related compounds as seen in the synthesis of substituted benzofuran derivatives .
Spectroscopic Characteristics
The spectroscopic profile of Methyl 4-(Ethylamino)-3-hydroxybenzoate would likely include:
-
¹H NMR signals for the aromatic protons, methyl ester group, ethyl group protons, and exchangeable protons (NH and OH)
-
¹³C NMR signals for the carbonyl carbon, aromatic carbons, and alkyl carbons
-
Mass spectrum with a molecular ion peak corresponding to its molecular weight
-
IR absorption bands for N-H, O-H, C=O, and aromatic C=C bonds
Research Opportunities
Structure-Activity Relationships
The unique combination of functional groups in Methyl 4-(Ethylamino)-3-hydroxybenzoate presents opportunities for structure-activity relationship studies. Comparing its properties and activities with those of related compounds could yield insights into how specific functional groups influence biological activity, solubility, stability, and other important characteristics.
Synthetic Methodology Development
The synthesis of Methyl 4-(Ethylamino)-3-hydroxybenzoate could serve as a model system for developing selective functionalization methods for aromatic compounds. The challenges of selectively introducing multiple functional groups onto an aromatic ring continue to be an important area of research in organic chemistry, as evidenced by the complex synthetic routes described for related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume